2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE
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Overview
Description
2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring, and a pyridin-4-ylmethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzylpyridine to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, which can be oxidized to form N-oxides or reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce N-oxides or dihydropyridine derivatives, respectively.
Scientific Research Applications
2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, while in materials science, it may interact with other organic molecules to form functional materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the pyridin-4-ylmethyl group, making it less versatile in terms of biological activity.
N-(4-Pyridinylmethyl)benzamide: Lacks the chlorine atoms, which may affect its reactivity and interaction with biological targets.
2,4-Dichloro-N-phenylbenzamide:
Uniqueness
2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is unique due to the presence of both the dichloro substitution on the benzamide ring and the pyridin-4-ylmethyl group. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-15-3-6-17(18(21)12-15)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHJADGPLDXDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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